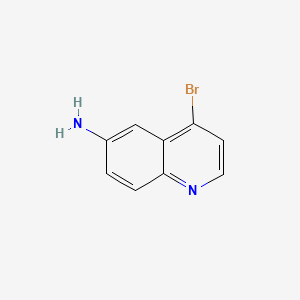

4-Bromoquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLCYPXZCWACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743327 | |

| Record name | 4-Bromoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260785-25-8 | |

| Record name | 4-Bromoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoquinolin-6-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-6-amine is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. As a member of the broader 4-aminoquinoline class, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 4-position and an amine group at the 6-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited, this guide leverages information from closely related analogues to provide a thorough resource.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound with the molecular formula C9H7BrN2.[1][2][3] Its structure consists of a quinoline core substituted with a bromine atom at the C4 position and an amino group at the C6 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260785-25-8 | [4][5] |

| Molecular Formula | C9H7BrN2 | [1] |

| Molecular Weight | 223.1 g/mol | [1] |

| Calculated XLogP3 | 2.2 | [2][3] |

| Topological Polar Surface Area | 38.9 Ų | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 0 | [2][3] |

| Purity | ≥97% (Commercially available) | [1] |

| Storage Conditions | Room temperature | [1] |

Structural Information

-

IUPAC Name: this compound

-

SMILES: NC1=CC=C2N=CC=C(Br)C2=C1

-

InChI: InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2[2][3]

Experimental Protocols

While a specific, optimized synthesis for this compound has not been reported in detail, established methods for the synthesis of 4-aminoquinoline derivatives can be adapted. A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable 4,6-disubstituted quinoline precursor.

Adapted Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives and has not been experimentally validated for this specific compound.[6]

Step 1: Synthesis of 6-Nitro-4-quinolone

A common starting point for the synthesis of 6-aminoquinolines is the corresponding 6-nitro derivative. This can be achieved through the cyclization of a substituted aniline. For instance, the condensation of 4-nitroaniline with diethyl malonate, followed by cyclization, can yield 6-nitro-4-quinolone.

Step 2: Bromination of 6-Nitro-4-quinolone

The hydroxyl group at the 4-position of the quinolone can be converted to a bromine atom using a brominating agent such as phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxychloride (POCl3). This reaction typically requires heating.

Step 3: Reduction of the Nitro Group

The nitro group at the 6-position of 4-bromo-6-nitroquinoline can be reduced to an amine using various reducing agents. A common method is the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas.

Illustrative Reaction Scheme:

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1260785-25-8(this compound) | Kuujia.com [nl.kuujia.com]

- 3. 1260785-25-8(this compound) | Kuujia.com [ko.kuujia.com]

- 4. This compound | CAS 1260785-25-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. arctomsci.com [arctomsci.com]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoquinolin-6-amine synthesis pathways from 4-bromoaniline

An In-depth Technical Guide to the Synthesis of 4-Bromoquinolin-6-amine from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for this compound, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. This document details plausible multi-step reaction sequences, incorporating established named reactions and functional group interconversions. For each key transformation, detailed experimental protocols are provided, and quantitative data from literature sources are summarized in tabular format. The logical flow of the proposed synthetic routes is visualized using process diagrams generated with the DOT language.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, featuring a halogen at the 4-position and an amino group at the 6-position, makes it a versatile intermediate for further chemical modification in drug discovery programs. The synthesis of this target molecule from 4-bromoaniline presents a fascinating challenge in regioselectivity and functional group manipulation. This guide explores two potential synthetic pathways, outlining the strategic considerations and experimental details for each approach.

Pathway 1: Sequential Functionalization of a Pre-formed Quinoline Ring

This pathway focuses on first constructing the quinoline core from 4-bromoaniline and subsequently introducing the required functionalities at the 4- and 6-positions. The initial and most direct approach from 4-bromoaniline is the Skraup reaction to yield 6-bromoquinoline.

Logical Workflow for Pathway 1

Caption: Proposed synthesis of this compound via sequential functionalization.

Step 1.1: Synthesis of 6-Bromoquinoline (Skraup Reaction)

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

-

Reaction Scheme: 4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline

-

Experimental Protocol: (Adapted from representative Skraup synthesis protocols[1][3])

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 4-bromoaniline (1.0 eq).

-

Slowly add concentrated sulfuric acid (approx. 3.0 eq) with cooling and stirring.

-

Add a suitable oxidizing agent, such as nitrobenzene or arsenic pentoxide (approx. 0.5 eq). Ferrous sulfate heptahydrate can be added as a moderator to control the reaction's exothermicity.[3][4]

-

Heat the mixture to 140-150°C in an oil bath.

-

Add glycerol (approx. 3.0-4.0 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue heating for an additional 3-4 hours.

-

Allow the mixture to cool to room temperature and then carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide or ammonium hydroxide solution until it is strongly alkaline.

-

The crude 6-bromoquinoline can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or chloroform).

-

Purify the product by vacuum distillation or recrystallization.

-

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Bromoaniline |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Product | 6-Bromoquinoline |

| Reported Yield | Varies, can be moderate (e.g., 40-60%) |

| Purification Method | Steam distillation, Recrystallization |

Step 1.2: Synthesis of 6-Aminoquinoline (Buchwald-Hartwig Amination)

Direct amination of the 6-bromoquinoline intermediate can be achieved via modern cross-coupling methodologies.

-

Reaction Scheme: 6-Bromoquinoline + Ammonia Source --(Pd or Cu catalyst, Ligand, Base)--> 6-Aminoquinoline

-

Experimental Protocol: (A generalized protocol for Buchwald-Hartwig amination)

-

To an oven-dried Schlenk tube, add 6-bromoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Add a base, such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., toluene or dioxane) and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

-

Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 1.3 & 1.5: Protection and Deprotection of the Amino Group

To control the regioselectivity of the subsequent bromination step, the 6-amino group should be protected, for example, as an acetamide.

-

Experimental Protocol (Acetylation):

-

Dissolve 6-aminoquinoline (1.0 eq) in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-acetamidoquinoline.

-

-

Experimental Protocol (Hydrolysis):

-

Reflux the 4-bromo-6-acetamidoquinoline intermediate in an acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) solution.

-

After the reaction is complete, neutralize the solution.

-

Extract the product with an appropriate organic solvent.

-

Purify by recrystallization or column chromatography.

-

Step 1.4: Bromination of 6-Acetamidoquinoline

The introduction of the bromine atom at the 4-position is a critical step. The acetamido group directs electrophilic substitution, but the quinoline ring's own reactivity profile must be considered. Bromination of activated quinolines can be complex, but the 4-position is a potential site for halogenation, sometimes facilitated by forming the N-oxide first.

-

Experimental Protocol: (A representative bromination)

-

Dissolve 6-acetamidoquinoline (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, portion-wise at a controlled temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Isolate and purify the product, 4-bromo-6-acetamidoquinoline, using standard techniques.

-

Pathway 2: Pre-functionalization of the Aniline Ring Before Cyclization

This alternative strategy involves modifying the 4-bromoaniline starting material before the quinoline ring-forming reaction. This can offer better control over the final substitution pattern. The key intermediate in this pathway is 4-bromo-6-nitroquinoline.

Logical Workflow for Pathway 2

Caption: Challenges in synthesizing the target via pre-functionalization.

As the diagram illustrates, a straightforward pre-functionalization approach (A -> E) leads to an incorrect isomer. Therefore, a more direct synthesis of the key intermediate, 4-bromo-6-nitroquinoline , is required. While a direct synthesis from 4-bromoaniline is not well-documented, we will outline the subsequent reduction step, which is a standard procedure.

Step 2.1: Synthesis of the Key Intermediate: 4-Bromo-6-nitroquinoline

The synthesis of this intermediate is the primary challenge in this pathway. A plausible, though not starting from 4-bromoaniline, route would be:

-

Gould-Jacobs reaction on 4-nitroaniline to produce 6-nitroquinolin-4-ol.

-

Bromination of the 4-hydroxyl group using a reagent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to yield 4-bromo-6-nitroquinoline.

Step 2.2: Reduction of 4-Bromo-6-nitroquinoline

The reduction of the nitro group to an amine is a high-yielding and reliable transformation.[5]

-

Reaction Scheme: 4-Bromo-6-nitroquinoline --([H])--> this compound

-

Experimental Protocol (using SnCl₂):

-

Dissolve 4-bromo-6-nitroquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

-

Add concentrated hydrochloric acid and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

-

The tin salts will precipitate. Filter the mixture.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

-

Quantitative Data for Nitro Group Reduction:

| Parameter | Value |

| Starting Material | Aromatic Nitro Compound |

| Key Reagents | SnCl₂/HCl, Fe/AcOH, or H₂/Pd-C |

| Product | Aromatic Amine |

| Reported Yield | Generally high (>80-95%) |

| Purification Method | Extraction followed by Column Chromatography or Recrystallization |

Conclusion

The synthesis of this compound from 4-bromoaniline is a non-trivial process that requires a multi-step approach. This guide has outlined two plausible synthetic pathways, each with its own set of advantages and challenges.

-

Pathway 1 relies on the initial, robust synthesis of 6-bromoquinoline, followed by a series of functional group interconversions. The key challenges in this route are the regioselective introduction of the 4-bromo group and the potentially harsh conditions required for the amination of the 6-position.

-

Pathway 2 highlights the importance of the 4-bromo-6-nitroquinoline intermediate. While the final reduction step is straightforward, the synthesis of this key intermediate from 4-bromoaniline is not direct and represents the major hurdle of this approach.

For researchers and drug development professionals, the choice of pathway will depend on the availability of specific reagents and catalysts, and the desired scale of the synthesis. Further optimization of the proposed steps, particularly the cross-coupling and bromination reactions, would be necessary to develop a robust and efficient synthesis of the target compound.

References

Navigating the Spectroscopic Landscape of 4-Bromoquinolin-6-amine: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 4-Bromoquinolin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational spectroscopic profile to aid in the identification, characterization, and quality control of this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the electronic effects of the bromine atom at the C4 position and the amine group at the C6 position.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.5 - 8.7 | Doublet | 4.0 - 5.0 |

| H-3 | 7.8 - 8.0 | Doublet | 4.0 - 5.0 |

| H-5 | 7.2 - 7.4 | Doublet | 8.5 - 9.5 |

| H-7 | 7.0 - 7.2 | Doublet of Doublets | 8.5 - 9.5, 2.0 - 3.0 |

| H-8 | 7.5 - 7.7 | Doublet | 2.0 - 3.0 |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the substituent effects of the bromine and amine groups on the quinoline core.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 120 - 122 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 145 - 147 |

| C-7 | 115 - 117 |

| C-8 | 130 - 132 |

| C-8a | 140 - 142 |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern [M]+ and [M+2]+ in an approximate 1:1 ratio will be observed.

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| [M]⁺ (⁷⁹Br) | m/z 222 |

| [M+2]⁺ (⁸¹Br) | m/z 224 |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for this compound. These should be adapted and optimized for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Temperature: 298 K.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is expected to be effective for this amine-containing compound.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like this compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromoquinolin-6-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromoquinolin-6-amine, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and a logical framework for researchers to determine these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its effective use in reaction chemistry, formulation development, and quality control.

Physicochemical Properties of this compound

Solubility Profile

A systematic evaluation of solubility in a range of organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation design.

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," the solubility of this compound is anticipated in a variety of organic solvents. The polarity of the molecule, influenced by the quinoline nitrogen and the amine group, suggests it will be more soluble in polar aprotic and polar protic solvents than in nonpolar solvents.

Quantitative Solubility Data

The following table is designed to be populated with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Tetrahydrofuran (THF) | ||

| 1,4-Dioxane | |||

| Halogenated | Dichloromethane (DCM) | ||

| Chloroform | |||

| Aprotic Polar | Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | |||

| Aromatic | Toluene | ||

| Nonpolar | Hexane |

Experimental Protocol for Determining Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.[1][2]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of this compound in solution is critical for defining storage conditions, shelf-life, and identifying potential degradation pathways that could impact its purity and efficacy.

Potential Degradation Pathways

Amine-containing compounds can be susceptible to oxidative and photolytic degradation.[3][4] The quinoline ring itself is generally stable, but extreme pH conditions and exposure to strong oxidizing agents or high-energy light could lead to decomposition.

Forced Degradation Studies

Forced degradation (stress testing) is employed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[3][5][6]

Experimental Protocol for Forced Degradation Study

This protocol describes a typical forced degradation study to evaluate the stability of this compound in solution.[3][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of organic solvent and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 8 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., at 60°C), protected from light, for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and to detect and characterize any degradation products.

Visualization of Workflows

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a systematic approach to evaluating the solubility and stability of a chemical compound like this compound.

Caption: Workflow for assessing the solubility and stability of a chemical compound.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols are intended to be adapted to specific laboratory capabilities and research needs, ensuring the generation of high-quality, reliable data essential for advancing scientific and developmental projects.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Potential Biological Activities of 4-Bromoquinolin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Bromoquinolin-6-amine derivatives is limited in publicly available literature. This guide presents a comprehensive overview based on established synthetic methodologies and the known biological activities of structurally related quinoline and quinazoline analogues. It is intended as a foundational resource to stimulate further research into this promising, yet underexplored, chemical space.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity.[3] This guide focuses on the therapeutic potential of a specific, relatively unexplored scaffold: This compound .

The strategic placement of substituents—a bromine atom at the C4 position and an amine group at the C6 position—offers a unique combination of electronic and steric properties. The C6-amine provides a key site for derivatization to modulate pharmacokinetics and target engagement, while the C4-bromo group can serve as a reactive handle for further synthetic transformations or as a critical pharmacophoric element for target binding. Based on extensive data from analogous compounds, derivatives of this compound are hypothesized to be potent inhibitors of key cellular pathways, particularly in oncology and infectious diseases.

Potential Anticancer Activity: Targeting the EGFR Signaling Pathway

A substantial body of evidence points to the role of 4-anilinoquinazolines and related 4-aminoquinolines as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a key regulator of cellular signaling pathways that control cell growth, proliferation, and survival.[6] Its aberrant activation, through mutation or overexpression, is a well-established driver in multiple cancers, including non-small cell lung cancer (NSCLC) and breast cancer, making it a prime therapeutic target.[6][7]

The 4-aminoquinoline scaffold is a known "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding site of protein kinases like EGFR.[8] It is therefore highly probable that derivatives of this compound will exhibit significant anticancer activity via inhibition of EGFR and its downstream signaling cascades.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately drive gene expression changes promoting cell proliferation, survival, and metastasis.[4][6] EGFR inhibitors function by blocking the initial phosphorylation step, thereby abrogating these downstream signals.

Quantitative Anticancer Data of Structurally Related Compounds

While specific IC₅₀ values for this compound derivatives are not available, data from structurally similar quinoline and quinazoline compounds highlight the potential potency of this class. The presence of a C6 substituent and a C4-amino or anilino group are common features in potent EGFR inhibitors.[4]

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Arylureido-4-anilinoquinazoline | Compound 7i | A549 (Lung) | 2.25 | [4] |

| HT-29 (Colon) | 1.72 | [4] | ||

| MCF-7 (Breast) | 2.81 | [4] | ||

| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 (GI₅₀) | [9] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 (GI₅₀) | [9] | |

| Fluoroquinazolinone | Compound G | MCF-7 (Breast) | 0.44 | [5] |

| Compound E | MDA-MBA-231 (Breast) | 0.43 | [5] | |

| 4-Anilinoquinoline | Compound 61 | Various | 0.0015 - 0.0039 | [10] |

Potential Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[1][11] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell membrane integrity.[2] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell wall penetration.

Quantitative Antimicrobial Data of Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against common microbial strains, demonstrating the broad potential of this scaffold.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Amino-quinoline | 6-amino-4-methyl-1H-quinoline-2-one deriv. | Bacillus cereus | 3.12 - 50 | [11] |

| Staphylococcus aureus | 3.12 - 50 | [11] | ||

| Pseudomonas aeruginosa | 3.12 - 50 | [11] | ||

| Escherichia coli | 3.12 - 50 | [11] | ||

| Bromoquinoline | 9-bromo-indolizinoquinoline-5,12-dione | Vancomycin-resistant E. faecium | 4 | N/A |

| Quinoline-based amides | Compound 3c | Staphylococcus aureus | Comparable to standard | [2] |

| Bacillus subtilis | Comparable to standard | [2] |

Experimental Protocols

This section provides detailed, adaptable methodologies for the synthesis of the core structure and the evaluation of its biological activities.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to the target scaffold can be adapted from established methods for synthesizing substituted quinolines, such as the Gould-Jacobs reaction followed by subsequent functional group manipulations.[13][14] The workflow begins with the cyclization of 4-bromoaniline to form the quinolinone core, followed by chlorination, amination, and final derivatization.

Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate D)

-

Step 1: Cyclization to 6-Bromoquinolin-4-ol (C): A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated to 100-120 °C for 1-2 hours. The resulting intermediate is added portion-wise to preheated diphenyl ether at 250 °C and maintained for 30-60 minutes to induce thermal cyclization.[13][14] After cooling, the precipitated solid is collected by filtration.

-

Step 2: Chlorination to 6-Bromo-4-chloroquinoline (D): 6-Bromoquinolin-4-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF is added. The mixture is heated to reflux (approx. 110 °C) for 3-5 hours.[14] After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice and neutralized with a saturated NaHCO₃ solution. The product is extracted with an organic solvent (e.g., dichloromethane).[14]

Protocol: Synthesis of this compound (Core Scaffold F)

-

Step 3: Nitration to 6-Bromo-4-nitroquinoline (E): The intermediate (D) is subjected to standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the C6 position.

-

Step 4: Reduction to this compound (F): The nitro group of intermediate (E) is reduced to an amine using a standard reducing agent, such as iron powder in acidic ethanol/water or stannous chloride in concentrated HCl, followed by heating to reflux.[15]

Protocol: Final Derivatization (H)

-

Step 5: Amide/Sulfonamide Formation: The core scaffold (F) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine). An appropriate acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl) is added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for an additional 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]

-

Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Bacterial or fungal strains are cultured, and the suspension is adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (inoculum only) and negative (broth only) controls are included.

-

Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Conclusion and Future Directions

The this compound scaffold represents a novel and highly promising, yet underexplored, area for therapeutic agent development. Based on robust data from structurally analogous compounds, derivatives of this core are strongly predicted to exhibit potent anticancer activity, likely through the inhibition of the EGFR signaling pathway. Furthermore, the established antimicrobial properties of the quinoline ring suggest a high potential for discovering new antibacterial and antifungal agents.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce a library of diverse this compound derivatives.

-

In Vitro Screening: Comprehensive evaluation of the synthesized library against a broad panel of cancer cell lines and microbial strains to determine IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets, with a primary focus on EGFR kinase inhibition assays and studies on bacterial DNA gyrase.

-

Structure-Activity Relationship (SAR) Analysis: Systematic investigation of how different substituents at the C6-amine position affect biological activity to guide the design of more potent and selective compounds.

This technical guide provides a solid foundation and rationale for initiating a drug discovery program centered on the this compound scaffold.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 15. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoquinolin-6-amine: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-6-amine is a strategically functionalized quinoline derivative that holds significant promise as a versatile building block in medicinal chemistry. The quinoline core is a well-established privileged scaffold, present in numerous approved drugs, and is known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and an amino group at the 6-position offers two distinct points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The amino group can be readily acylated, alkylated, or used in other transformations to further explore the structure-activity relationship (SAR). This guide provides a comprehensive overview of the synthetic routes to this compound, its potential for derivatization, and its prospective applications in medicinal chemistry, with a focus on the development of kinase inhibitors. While direct experimental data for this compound is limited, this document leverages information from closely related analogs to provide a predictive and thorough resource.

Core Chemical Properties

The chemical properties of this compound can be inferred from its constituent functional groups and the quinoline scaffold.

| Property | Predicted/Comparative Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| pKa (of the amino group) | Estimated to be in the range of 4-5 (aniline-like) |

Synthesis and Experimental Protocols

A specific, optimized synthesis for this compound has not been widely reported in the literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted quinolines. A potential multi-step synthesis is outlined below, starting from commercially available materials.

Proposed Synthetic Pathway

The proposed synthesis involves the initial construction of a 6-nitroquinoline core, followed by bromination at the 4-position and subsequent reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Predictive)

The following are generalized protocols that would require optimization for the specific synthesis of this compound.

Protocol 2.2.1: Synthesis of 4-Chloro-6-nitroquinoline

This procedure is adapted from known syntheses of similar quinoline cores.[1]

-

Synthesis of 6-nitroquinolin-4-ol: A suitably substituted aniline (e.g., 4-nitroaniline) is reacted with diethyl malonate or a similar reagent and cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinolin-4-ol.

-

Chlorination: The resulting 6-nitroquinolin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 4-chloro-6-nitroquinoline.[1]

Protocol 2.2.2: Bromination of 4-Chloro-6-nitroquinoline (Hypothetical)

This step is a standard electrophilic aromatic substitution.

-

Dissolve 4-chloro-6-nitroquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions while maintaining a low temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Protocol 2.2.3: Reduction of 4-Bromo-6-nitroquinoline

This is a standard reduction of an aromatic nitro group.[2][3]

-

Suspend 4-bromo-6-nitroquinoline in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride.[2][3]

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the metal salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Utility in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position can be readily functionalized using palladium-catalyzed cross-coupling reactions, while the amino group at the 6-position can be derivatized through various means.

Derivatization Strategies

Caption: Potential derivatization strategies for this compound.

Potential as Kinase Inhibitors

Many quinoline-based compounds have been developed as potent kinase inhibitors. For instance, derivatives of 4-aminoquinoline have shown significant activity against Receptor-Interacting Protein Kinase 2 (RIPK2).[4] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, and various substituents that occupy the surrounding hydrophobic pockets.

Table of Kinase Inhibitory Activity for Structurally Related Compounds:

Note: Direct IC50 values for derivatives of this compound are not available in the public domain. The following table presents data for structurally related quinoline and quinazoline analogs to provide a contextual comparison.[4][5]

| Compound Class/Example | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Aminoquinoline Derivative (Compound 14 from[4]) | RIPK2 | 5.1 ± 1.6 | [4] |

| 4-Aminoquinazoline (Gefitinib) | EGFR | 2-37 | [6] |

| 4-Aminoquinazoline (Erlotinib) | EGFR | 2 | [6] |

| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 51 from[7]) | BRK/PTK6 | <10 | [7] |

Postulated Signaling Pathway Inhibition

Based on the activity of related compounds, derivatives of this compound could potentially inhibit key signaling pathways implicated in cancer and inflammatory diseases, such as the RIPK2 and EGFR signaling pathways.

Caption: Postulated inhibition of key signaling pathways by this compound derivatives.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its strategic functionalization allows for the facile generation of diverse chemical libraries through well-established synthetic methodologies. While direct experimental data on this specific isomer is currently limited, the extensive research on related quinoline and 4-aminoquinoline derivatives strongly suggests its potential as a scaffold for potent kinase inhibitors. The synthetic and derivatization strategies, along with the predicted biological activities outlined in this guide, provide a solid foundation for researchers and drug development professionals to initiate discovery programs based on this valuable core structure. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Amines: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide on the Core of Antimalarial and Anticancer Chemotherapy

Introduction

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the history of medicinal chemistry. From the isolation of quinine from cinchona bark to the synthesis of potent antimalarial and anticancer agents, substituted quinoline amines have played a pivotal role in combating infectious diseases and cancer. This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of substituted quinoline amines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and visualizations of key biological pathways and experimental workflows.

Historical Milestones in the Journey of Quinoline Amines

The story of quinoline begins in the 19th century with its initial isolation and characterization.

-

1834: The Discovery of Quinoline. German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1]

-

1869: Unraveling the Structure. The correct bicyclic aromatic structure of quinoline was proposed by August Wilhelm von Hofmann.

-

1880: The Dawn of Synthetic Quinoline Chemistry. Zdenko Hans Skraup developed the first synthesis of the quinoline ring system, known as the Skraup synthesis, by heating aniline and glycerol with sulfuric acid and an oxidizing agent.[2] This paved the way for the systematic synthesis of quinoline derivatives.

-

Early 20th Century: The Antimalarial Breakthrough. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the cinchona tree, had been known for centuries. The quest for synthetic alternatives led to the development of the first generation of substituted quinoline amines. Pamaquine, an 8-aminoquinoline, was synthesized in 1926, followed by the 4-aminoquinoline, chloroquine, in the 1930s.[1] Chloroquine proved to be a highly effective and well-tolerated antimalarial drug, becoming a frontline treatment for decades.

Synthetic Methodologies: Building the Quinoline Core

The synthesis of substituted quinoline amines relies on a rich history of named reactions that allow for the construction of the core quinoline scaffold.

Classical Quinoline Syntheses

Several classical methods have been instrumental in the development of quinoline chemistry:

-

Skraup-Doebner-von Miller Synthesis: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][2][3]

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.

-

Friedländer Synthesis: This synthesis produces quinolines from the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

-

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound.

Experimental Protocol: Synthesis of Chloroquine

The synthesis of chloroquine, a quintessential 4-aminoquinoline, is a multi-step process that highlights the practical application of quinoline chemistry. It typically involves the synthesis of the key intermediate, 4,7-dichloroquinoline, followed by its condensation with a diamine side chain.

Step 1: Synthesis of 4,7-Dichloroquinoline [4][5][6][7]

This intermediate is crucial for the synthesis of many 4-aminoquinoline drugs.[4][6]

-

Starting Material: 3-chloroaniline.

-

Reagents: Diethyl oxaloacetate, phosphorus oxychloride.

-

Procedure:

-

Condensation of 3-chloroaniline with diethyl oxaloacetate under acidic conditions to form an enamine.

-

Thermal cyclization of the enamine to yield the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[8]

-

Alkaline hydrolysis of the ester followed by decarboxylation at high temperature to give 7-chloro-4-hydroxyquinoline.[8]

-

Chlorination of the 4-hydroxy group using phosphorus oxychloride to yield 4,7-dichloroquinoline.[4][8] The product is purified by recrystallization.[5]

-

Step 2: Synthesis of the Novol Diamine Side Chain (4-diethylamino-1-methylbutylamine)

-

Procedure: The synthesis of the side chain can be achieved through various routes, often starting from smaller building blocks and involving reductive amination steps.

Step 3: Condensation to form Chloroquine [8][9][10]

-

Procedure:

-

4,7-dichloroquinoline is reacted with 4-diethylamino-1-methylbutylamine at an elevated temperature (around 180°C).[8][9]

-

The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring by the primary amine of the side chain.

-

The resulting chloroquine base is then typically converted to its phosphate salt for pharmaceutical use by reaction with phosphoric acid.[11]

-

Quantitative Data: Structure-Activity Relationships

The therapeutic efficacy of substituted quinoline amines is highly dependent on their chemical structure. Extensive research has led to the development of quantitative structure-activity relationships (QSAR) that guide the design of new and more potent analogs. The following tables summarize the in vitro antiplasmodial activity of various substituted quinoline amines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives

| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | Parent Drug | 3D7 (CQS) | 10-20 | [8] |

| Chloroquine | Parent Drug | K1 (CQR) | 100-200 | [8] |

| Amodiaquine | Aromatic side chain | 3D7 (CQS) | 5-10 | [12] |

| Amodiaquine | Aromatic side chain | Dd2 (CQR) | 20-40 | [12] |

| Compound 1 | N-benzyl side chain | 3D7 (CQS) | 3.5 | [12] |

| Compound 1 | N-benzyl side chain | Dd2 (CQR) | 9.2 | [12] |

| Compound 3d | Modified side chain | 3D7 (CQS) | 15 | [8] |

| Compound 3d | Modified side chain | K1 (CQR) | 30 | [8] |

| Compound 9a | 4-N-methylamino | 3D7 (CQS) | <500 | [9] |

| Compound 9a | 4-N-methylamino | K1 (CQR) | <500 | [9] |

Table 2: In Vitro Antiplasmodial Activity of 8-Aminoquinoline Derivatives

| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |

| Primaquine | Parent Drug | Various | >1000 | [13] |

| WR 249420 | 5-alkoxy substituted | Various | 50-100 | [13] |

| WR 251855 | 5-aryloxy substituted | Various | 50-100 | [13] |

| WR 266848 | 5-alkoxy substituted | Various | 50-100 | [13] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted quinoline amines involves a series of standardized in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

-

Principle: The assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

-

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes

-

Complete culture medium (RPMI-1640)

-

SYBR Green I dye

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add a synchronized parasite culture (typically at the ring stage) to the wells.

-

Incubate the plates for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).

-

After incubation, add a lysis buffer containing SYBR Green I to each well.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

-

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the detoxification of heme in the malaria parasite, a key mechanism of action for many quinoline antimalarials.

-

Principle: The assay measures the inhibition of the formation of β-hematin (a synthetic form of hemozoin, the malaria pigment) from hemin.

-

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Add a solution of hemin to the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the polymerization by adding an acetate buffer to lower the pH.

-

Incubate the plate for several hours to allow for β-hematin formation.

-

Centrifuge the plate to pellet the insoluble β-hematin.

-

Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a basic solution (e.g., NaOH).

-

Quantify the amount of β-hematin by measuring the absorbance at 405 nm.

-

Calculate the IC50 for heme polymerization inhibition.

-

Signaling Pathways and Mechanisms of Action

Substituted quinoline amines exert their therapeutic effects through various mechanisms, targeting different cellular processes in pathogens and cancer cells.

Antimalarial Mechanism of Action

The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the parasite's food vacuole.

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Anticancer Mechanisms of Action

Quinoline derivatives have demonstrated anticancer activity through the modulation of several key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many quinoline derivatives have been shown to inhibit components of this pathway.[14][15][16][17]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinoline-based compounds have been developed as inhibitors of these receptor tyrosine kinases.[18][19]

Caption: Dual inhibition of EGFR and VEGFR signaling by quinoline derivatives.

Experimental Workflows in Drug Discovery

The discovery and development of new substituted quinoline amines follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for antimalarial drug discovery of quinoline amines.

Conclusion and Future Perspectives

The journey of substituted quinoline amines, from their discovery in coal tar to their central role in modern medicine, is a testament to the power of organic and medicinal chemistry. While challenges such as drug resistance remain, the versatility of the quinoline scaffold continues to inspire the development of novel therapeutic agents. Future research will likely focus on the design of hybrid molecules that combine the quinoline core with other pharmacophores to overcome resistance, as well as the exploration of new biological targets for this privileged chemical structure. The rich history of substituted quinoline amines provides a solid foundation for future innovations in the fight against a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. youtube.com [youtube.com]

- 11. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ijpbs.com [ijpbs.com]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of Novel 4-Bromoquinolin-6-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel 4-bromoquinolin-6-amine analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and an amine group at specific positions can significantly modulate the physicochemical and biological properties of the resulting compounds. Accurate structural elucidation and purity assessment are critical for the advancement of drug discovery and development programs centered on this chemical class.

This document details the expected outcomes from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Standardized experimental protocols are also provided to ensure reproducibility and accuracy in the characterization of these novel analogs.

Core Structure and Numbering

The foundational structure for the analogs discussed in this guide is this compound. The numbering of the quinoline ring system is crucial for the correct assignment of spectroscopic signals.

Commercial availability and suppliers of 4-Bromoquinolin-6-amine

An In-Depth Technical Guide to 4-Bromoquinolin-6-amine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (CAS 1260785-25-8), including its commercial availability, potential synthetic routes, and prospective biological applications. This document is intended to serve as a foundational resource for professionals in research, discovery, and drug development.

Core Chemical Properties

| Property | Value |

| CAS Number | 1260785-25-8[1][2][3][4][5] |

| Molecular Formula | C₉H₇BrN₂[2][3] |

| Molecular Weight | 223.07 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=CN=C2)Br |

| InChI Key | IPBLCYPXZCWACR-UHFFFAOYSA-N |

| Synonyms | 6-Amino-4-bromoquinoline[6] |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers. The following table summarizes information from a selection of vendors. Researchers should note that pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Aladdin Scientific | P112436 | min 97% | 1 gram | $49.87 |

| Arctom | CS-0433568 | N/A | N/A | N/A |

| DSL Chemicals (Shanghai) Co., Ltd. | N/A | N/A | N/A | N/A |

| Hangzhou Hairui Chemical Co., Ltd. | N/A | N/A | N/A | N/A |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively described in publicly available literature, its preparation can be conceptualized based on established methodologies for the synthesis of substituted quinolines. General synthetic strategies such as the Skraup, Combes, or Friedlander reactions are common starting points for forming the quinoline core.[7] Subsequent functionalization, including bromination and amination, would be required to yield the final product.

A plausible, generalized synthetic workflow is depicted below. This would likely involve the cyclization of a substituted aniline to create a quinoline intermediate, followed by sequential or strategically ordered bromination and amination steps.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is currently limited. However, the quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Compounds with the 4-aminoquinoline core are known to be potent kinase inhibitors.[10] Kinases are critical enzymes in cellular signaling pathways, and their inhibition is a key strategy in the treatment of diseases such as cancer.[11] It is hypothesized that this compound may also exhibit kinase inhibitory activity.

The conceptual diagram below illustrates the potential mechanism of action of a quinoline-based kinase inhibitor. By competing with ATP for the binding site on the kinase, the inhibitor can block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that can lead to pathological cellular responses like uncontrolled proliferation.

Caption: A conceptual diagram of a potential kinase inhibition pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS 1260785-25-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. arctomsci.com [arctomsci.com]

- 6. 1260785-25-8(this compound) | Kuujia.com [nl.kuujia.com]

- 7. iipseries.org [iipseries.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 4-Bromoquinolin-6-amine via a Multi-Step Pathway

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromoquinolin-6-amine, a valuable building block in medicinal chemistry and drug discovery. As a direct Skraup synthesis from a readily available precursor is not feasible, this protocol outlines a robust four-step synthetic route commencing with the Skraup synthesis of 6-nitroquinoline from p-nitroaniline. The subsequent steps involve the formation of a 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by bromination at the 4-position and concluding with the selective reduction of the nitro group to the desired amine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following four principal steps:

-

Step 1: Skraup Synthesis of 6-Nitroquinoline from p-nitroaniline.

-

Step 2: Synthesis of 6-Nitro-4-hydroxyquinoline via the Gould-Jacobs reaction.

-

Step 3: Bromination of 6-Nitro-4-hydroxyquinoline to yield 4-Bromo-6-nitroquinoline.

-

Step 4: Selective Reduction of the nitro group to afford the final product, this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| p-Nitroaniline |  | C₆H₆N₂O₂ | 138.12 | 100-01-6 | Yellow crystalline solid | 146-149 |

| 6-Nitroquinoline |  | C₉H₆N₂O₂ | 174.16 | 613-50-3 | Yellow to brown powder | 151-153[1] |

| 6-Nitro-4-hydroxyquinoline |  | C₉H₆N₂O₃ | 190.16 | 23432-42-0 | Solid | >300 |

| 4-Bromo-6-nitroquinoline |  | C₉H₅BrN₂O₂ | 253.05 | 1379345-02-4 | Solid | Not available |

| This compound |  | C₉H₇BrN₂ | 223.07 | 65340-73-0 | Solid | Not available |

Experimental Protocols

Step 1: Skraup Synthesis of 6-Nitroquinoline

This procedure is adapted from established Skraup reaction protocols.[2][3] The reaction of p-nitroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent yields 6-nitroquinoline.[4]

Materials:

-

p-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (As₂O₅) or another suitable oxidizing agent

-

Water

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add p-nitroaniline and arsenic pentoxide.

-

To this mixture, add glycerol with continuous stirring.

-

Slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Once the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is vigorous and should be monitored carefully.

-

After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a large volume of cold water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water.

-

The crude product can be purified by steam distillation or by extraction with an organic solvent followed by column chromatography.

-

Dry the purified product over anhydrous sodium sulfate.

Expected Yield: 60-70%

Step 2: Synthesis of 6-Nitro-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction, which is a reliable method for the synthesis of 4-hydroxyquinolines.[5][6]

Materials:

-

p-Nitroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of p-nitroaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C. The ethanol formed during the reaction is removed by distillation.

-

The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250°C. The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

-

The ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

The resulting solution is acidified with hydrochloric acid to precipitate the 4-hydroxy-6-nitroquinoline-3-carboxylic acid.

-

The carboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 6-nitro-4-hydroxyquinoline.

-

The product is collected by filtration, washed with a suitable solvent, and dried.

Expected Yield: 75-85%

Step 3: Bromination of 6-Nitro-4-hydroxyquinoline

This procedure is analogous to the conversion of 4-hydroxyquinolines to 4-haloquinolines.

Materials:

-

6-Nitro-4-hydroxyquinoline

-

Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus tribromide (PBr₃) and Phosphorus pentabromide (PBr₅)

-

Inert high-boiling solvent (optional)

-

Ice water

-

Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Organic solvent for extraction (e.g., Chloroform or Dichloromethane)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a drying tube, mix 6-nitro-4-hydroxyquinoline with an excess of phosphorus oxybromide.

-

Heat the mixture to reflux (typically 100-120°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base such as ammonium hydroxide or sodium carbonate solution until the product precipitates.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 4-bromo-6-nitroquinoline.

-